1,4-Dihydroquinoxalin-5-ol
Description
1,4-Dihydroquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N2O It is a derivative of quinoxaline, which is known for its diverse biological and pharmacological activities
Properties
CAS No. |
62163-08-0 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1,4-dihydroquinoxalin-5-ol |
InChI |
InChI=1S/C8H8N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,9-11H |
InChI Key |
RJXNRPCVGCWPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroquinoxalin-5-ol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. This reaction typically proceeds through a condensation mechanism, forming the quinoxaline ring system. The reaction conditions often include the use of ethanol as a solvent and p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
In industrial settings, the synthesis of 1,4-Dihydroquinoxalin-5-ol may involve multi-component reactions (MCRs) that are efficient and environmentally friendly. These reactions can be carried out without the use of hazardous solvents or catalysts, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,6-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-5,6-dione, tetrahydroquinoxaline, and various substituted quinoxalines .
Scientific Research Applications
Biological Activities
Research indicates that 1,4-dihydroquinoxalin-5-ol exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens .
- Anticancer Potential : Its derivatives have been investigated for anticancer effects, demonstrating the ability to inhibit cancer cell proliferation .
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation in biological systems .
Medicinal Chemistry Applications
1,4-Dihydroquinoxalin-5-ol serves as a critical scaffold in the development of new therapeutic agents. Its ability to modulate biological activity through receptor interactions makes it a prime candidate for drug design. For example:
- Ligand Development : The compound can act as a ligand for various receptors, influencing their activity and providing insights into drug-receptor interactions .
Case Studies in Medicinal Chemistry
- Anticancer Agents : A study demonstrated that derivatives of 1,4-dihydroquinoxalin-5-ol showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Agents : Research highlighted the effectiveness of certain derivatives against resistant strains of bacteria, showcasing their potential as new antibiotics .
Synthetic Organic Chemistry Applications
In synthetic organic chemistry, 1,4-dihydroquinoxalin-5-ol is used as an intermediate for synthesizing more complex molecules. Notable reactions include:
- Photocatalytic Reactions : Recent studies have explored visible-light-induced reactions involving 1,4-dihydroquinoxalin-2-one derivatives to create C–C bonds efficiently .
| Reaction Type | Description | Yield |
|---|---|---|
| Photocatalytic C–C Coupling | Using Ru(bpy)3Cl2 as a catalyst to couple with Michael acceptors | Varied (up to 83%) |
| Oxidative Coupling | Reaction with nucleophiles under light irradiation | Good yields (up to 79%) |
Mechanism of Action
The mechanism of action of 1,4-Dihydroquinoxalin-5-ol involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in DNA synthesis and repair, contributing to its anticancer properties.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-one: Another quinoxaline derivative with similar biological activities but different structural features.
Quinoxaline-2,3-dione: Known for its antiviral and anticancer properties.
Thioxobenzo[g]pteridine: A heterocyclic compound with similar pharmacological activities.
Uniqueness
1,4-Dihydroquinoxalin-5-ol is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties.
Biological Activity
1,4-Dihydroquinoxalin-5-ol (DHQ) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of DHQ, supported by relevant data tables and case studies.
Chemical Structure and Properties
1,4-Dihydroquinoxalin-5-ol is characterized by its fused bicyclic structure, which contributes to its biological activity. The compound can be synthesized through various methods, including the condensation of o-phenylenediamine with α-keto acids.
Anticancer Activity
Recent studies have highlighted the anticancer potential of DHQ. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast (MCF-7, T47D), lung (A549), and ovarian (SK-OV-3) cancers. The mechanism behind this activity is primarily linked to its ability to interact with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many tumors.
Table 1: IC50 Values of 1,4-Dihydroquinoxalin-5-ol Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 | 12.5 | 6.00 |
| T47D | 15.0 | 5.00 |
| A549 | 8.0 | 7.50 |
| SK-OV-3 | 10.0 | 4.00 |
| HFF-1 (normal fibroblasts) | >30 | - |
The selectivity index (SI) indicates that DHQ exhibits higher cytotoxicity against cancer cells compared to normal fibroblasts, suggesting its potential as a targeted anticancer agent .
The biological activity of DHQ is believed to involve the generation of reactive oxygen species (ROS) upon reduction by NQO1. This process leads to oxidative stress within cancer cells, promoting apoptosis and inhibiting proliferation. Studies have shown that compounds with higher NQO1 expression levels in tumors demonstrate increased sensitivity to DHQ treatment .
Case Studies
Case Study 1: Breast Cancer Treatment
In vitro studies demonstrated that DHQ significantly inhibited the growth of MCF-7 and T47D breast cancer cells. The treatment resulted in increased apoptosis markers such as cleaved caspase-3 and PARP, indicating effective induction of programmed cell death .
Case Study 2: Lung Cancer Efficacy
A549 lung cancer cells treated with DHQ showed a dose-dependent decrease in viability. The compound's ability to induce ROS production was confirmed through fluorescence microscopy, which indicated elevated oxidative stress levels post-treatment .
Additional Biological Activities
Beyond its anticancer properties, DHQ has also been investigated for other biological activities:
- Antimicrobial Activity : Studies suggest that DHQ exhibits antimicrobial effects against various bacterial strains, making it a candidate for further research in infectious disease management.
- Neuroprotective Effects : Preliminary research indicates that DHQ may offer neuroprotective benefits by reducing oxidative stress in neuronal cells, potentially aiding in conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
